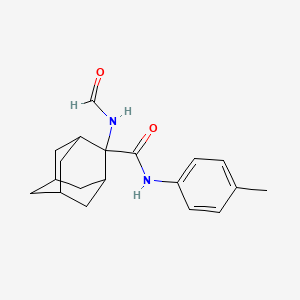
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide typically involves multiple steps. One common approach is to start with adamantane, which undergoes a series of functionalization reactions to introduce the formylamino and 4-methylphenyl groups. Key steps may include:
Formylation: Introduction of the formyl group using reagents such as formic acid or formamide.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Substitution: Introduction of the 4-methylphenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 2-(carboxyamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Reduction: Formation of 2-(hydroxylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the adamantane core.
Materials Science: Its unique structure could be useful in the design of novel materials with specific properties, such as enhanced stability or specific interactions with other molecules.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving amide bonds and aromatic systems.
作用机制
The mechanism of action of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core is known for its ability to interact with biological membranes, potentially affecting membrane-associated processes.
相似化合物的比较
Similar Compounds
2-(formylamino)-N-phenyl-2-adamantanecarboxamide: Lacks the 4-methyl group on the phenyl ring.
2-(formylamino)-N-(4-chlorophenyl)-2-adamantanecarboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group in 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide may confer unique properties such as altered electronic effects and steric interactions, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-formamido-N-(4-methylphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-12-2-4-17(5-3-12)21-18(23)19(20-11-22)15-7-13-6-14(9-15)10-16(19)8-13/h2-5,11,13-16H,6-10H2,1H3,(H,20,22)(H,21,23) |
InChI 键 |
KMCGVUFQNRIAAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


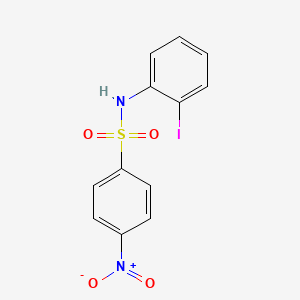
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
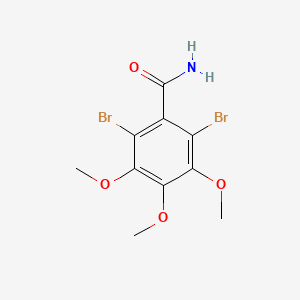
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)
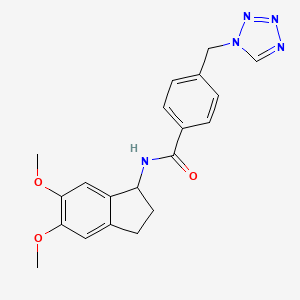
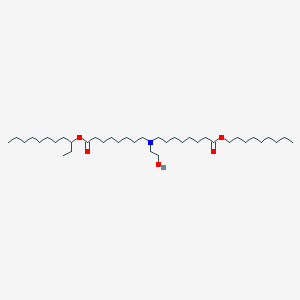

![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
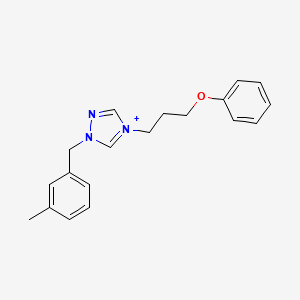
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
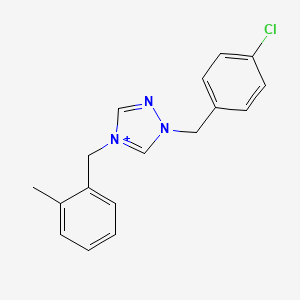
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
